molecular formula C12H18ClNO B13473880 (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride

Cat. No.: B13473880
M. Wt: 227.73 g/mol
InChI Key: BBIVUJAAMOWOHK-LYCTWNKOSA-N
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Description

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a phenyl group, a pyrrolidine ring, and an ethan-1-ol moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Ethan-1-ol Moiety: The ethan-1-ol group is added through a reduction reaction, often using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, mild to moderate temperatures.

    Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: An aromatic heterocycle with a nitrogen atom in the ring, used in various chemical reactions and as a precursor in pharmaceuticals.

    Pyrrole: Another aromatic heterocycle, known for its role in the synthesis of porphyrins and other bioactive molecules.

Uniqueness

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12+;/m1./s1

InChI Key

BBIVUJAAMOWOHK-LYCTWNKOSA-N

Isomeric SMILES

C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C1CCCN1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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